

Resorufin-d6: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the certificate of analysis and purity of **Resorufin-d6**, a deuterated analog of the highly fluorescent dye, Resorufin. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize **Resorufin-d6** as an internal standard in quantitative analyses or as a tracer in various biological assays. The guide details the typical specifications, analytical methodologies for purity determination, and the biochemical context of its application.

Certificate of Analysis Data

The certificate of analysis for **Resorufin-d6** provides critical information regarding its identity, purity, and physical properties. The data is typically presented in a structured format for clarity and easy reference.

Identification and Chemical Properties



Parameter	Specification	
Chemical Name	7-Hydroxy-3H-phenoxazin-3-one-d6	
Synonyms	Resorufin-d6, NSC 12097-d6	
CAS Number	1196157-65-9	
Molecular Formula	C12D6HNO3	
Molecular Weight	219.23 g/mol	
Appearance	Dark solid/powder	
Solubility	Soluble in DMSO	

Purity and Quality Specifications

Parameter	Specification	Source
Chemical Purity (by HPLC)	≥96%	[1][2]
Isotopic Purity (atom % D)	≥98%	[1]
Storage Conditions	-20°C, protect from light	[3]

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of **Resorufin-d6** is achieved through a combination of analytical techniques. The following sections describe the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for assessing the chemical purity of **Resorufin-d6** by separating it from any non-deuterated Resorufin and other impurities.

Instrumentation:

• High-Performance Liquid Chromatograph with a UV-Vis or Fluorescence detector.



Chromatographic Conditions (Typical):

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at ~560 nm and emission at ~585 nm.[2]
- Injection Volume: 10 μL.
- Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

- A standard solution of Resorufin-d6 is prepared in a suitable solvent (e.g., mobile phase or DMSO).
- The solution is injected into the HPLC system.
- The chromatogram is recorded, and the peak area of **Resorufin-d6** is measured.
- Purity is calculated by dividing the peak area of the Resorufin-d6 by the total area of all peaks in the chromatogram and multiplying by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the same compound. It can also be used to confirm the isotopic enrichment.

Instrumentation:

High-resolution NMR spectrometer (e.g., 400 MHz or higher).



Experimental Parameters (Typical):

- Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6).
- Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).
- Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).
- Acquisition: Sufficient number of scans to achieve a good signal-to-noise ratio.

Procedure:

- Accurately weigh the Resorufin-d6 sample and the internal standard into an NMR tube.
- Add a precise volume of the deuterated solvent.
- Acquire the ¹H NMR spectrum using quantitative parameters.
- Integrate the signals corresponding to the analyte (Resorufin-d6) and the internal standard.
- The purity of **Resorufin-d6** is calculated using the following formula:

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- o m = mass
- P = Purity of the internal standard



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Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Resorufin-d6** and to determine its isotopic purity.

Instrumentation:

 High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a triple quadrupole mass spectrometer.

Methodology (Typical):

- Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
- Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio
 (m/z) of the molecular ion. For Resorufin-d6, the expected [M+H]+ ion is at m/z 220.2.
- Isotopic Distribution: The isotopic distribution pattern is analyzed to confirm the presence of six deuterium atoms and to calculate the isotopic purity. The relative intensities of the ions corresponding to d0 to d6 species are measured.

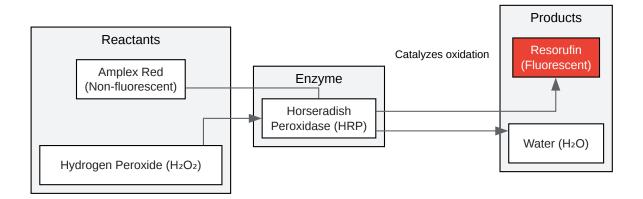
Application in Biochemical Assays: ROS Detection

Resorufin is the fluorescent product of the reaction between its non-fluorescent precursor, Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). This reaction is catalyzed by horseradish peroxidase (HRP).[4][5][6] **Resorufin-d6** is often used as an internal standard in mass spectrometry-based methods to quantify the Resorufin produced in such assays.

Signaling Pathway for H₂O₂ Detection

The following diagram illustrates the enzymatic conversion of Amplex Red to Resorufin in the presence of H_2O_2 and HRP.





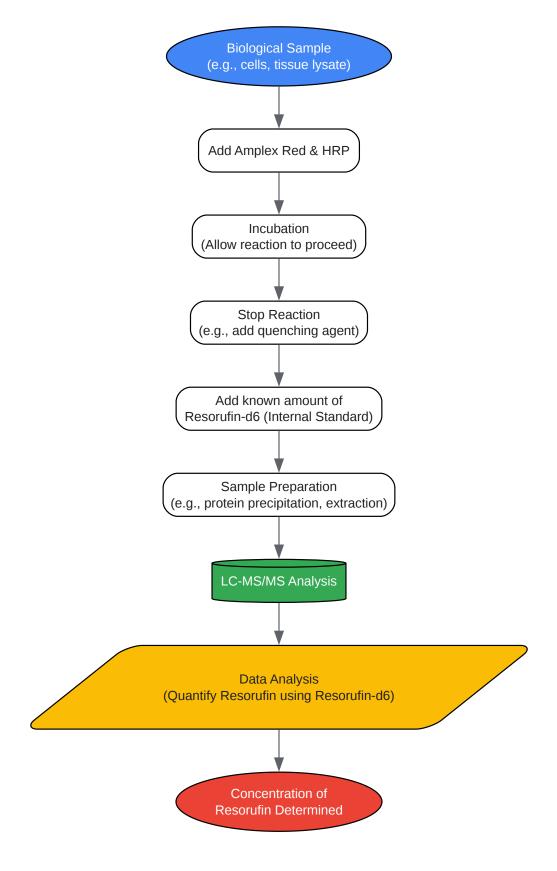
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Enzymatic detection of hydrogen peroxide using Amplex Red.

Experimental Workflow for Quantitative Analysis using Resorufin-d6

This workflow outlines the use of **Resorufin-d6** as an internal standard for the quantification of Resorufin produced in a biological sample.





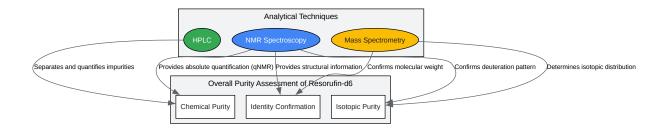
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Workflow for Resorufin quantification with **Resorufin-d6**.



Logical Relationship of Analytical Techniques

The purity assessment of **Resorufin-d6** relies on orthogonal analytical methods to ensure a comprehensive characterization.



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Interrelation of analytical methods for purity assessment.

This technical guide provides a foundational understanding of the certificate of analysis and purity assessment of **Resorufin-d6**. For specific applications, it is recommended to consult the documentation provided by the supplier and relevant scientific literature.

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